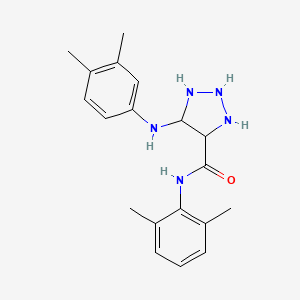
5-(3,4-dimethylanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-dimethylanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(3,4-Dimethylanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse sources.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 392.46 g/mol |
| Molecular Formula | C21H24N6O2 |
| LogP | 1.7773 |
| Polar Surface Area | 90.343 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 4 |
The compound's structure includes a triazolidine core, which is significant for its biological interactions.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 30 nM to 240 nM against HeLa and A549 cancer cells .
In a comparative study of triazole derivatives, it was found that certain modifications to the aniline moiety significantly enhanced antiproliferative potency. The compound's ability to inhibit tubulin polymerization has been noted as a critical mechanism underlying its anticancer activity .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Tubulin Polymerization : The compound interferes with microtubule dynamics, which is essential for cell division.
- Induction of Apoptosis : It has been observed that treatment with related compounds can lead to apoptosis via the intrinsic pathway, characterized by mitochondrial depolarization and caspase activation .
- Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest in treated cancer cells, preventing their proliferation .
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that the compound effectively reduced cell viability in HeLa and A549 cells, suggesting a robust anticancer profile.
- In Vivo Studies : Preliminary in vivo studies using zebrafish models revealed promising results, with significant tumor growth inhibition observed following treatment with similar triazolidine derivatives.
特性
IUPAC Name |
5-(3,4-dimethylanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-11-8-9-15(10-14(11)4)20-18-17(22-24-23-18)19(25)21-16-12(2)6-5-7-13(16)3/h5-10,17-18,20,22-24H,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDPGWNLHAPNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2C(NNN2)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














